ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]isoleucyl}amino)piperidine-1-carboxylate
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Overview
Description
ETHYL 4-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexyl group, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDO}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the cyclohexyl group, and the formation of the amide linkages. Common reagents used in these steps include amines, carboxylic acids, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDO}PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry: It may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDO}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately producing a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDO}PIPERIDINE-1-CARBOXYLATE include other piperidine derivatives and compounds with cyclohexyl groups. Examples include:
Piperidine-1-carboxylate derivatives: These compounds share the piperidine ring structure and may have similar chemical properties.
Cyclohexylformamido derivatives: These compounds share the cyclohexyl group and may have similar biological activities.
Uniqueness
The uniqueness of ETHYL 4-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDO}PIPERIDINE-1-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications. The presence of multiple amide linkages and the combination of a piperidine ring with a cyclohexyl group make it a versatile compound for research and development in various fields.
Properties
Molecular Formula |
C22H39N3O4 |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
ethyl 4-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H39N3O4/c1-5-16(4)19(24-20(26)17-9-7-15(3)8-10-17)21(27)23-18-11-13-25(14-12-18)22(28)29-6-2/h15-19H,5-14H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
JWIYPYDSXPJGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCN(CC1)C(=O)OCC)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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